molecular formula C22H27FN4O2 B2382898 1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenoxy)ethan-1-one CAS No. 2415604-12-3

1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenoxy)ethan-1-one

Cat. No.: B2382898
CAS No.: 2415604-12-3
M. Wt: 398.482
InChI Key: KFCMFCHNSKNIHY-UHFFFAOYSA-N
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Description

1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenoxy)ethan-1-one is a complex organic compound with a unique structure that includes a pyridazine ring, a hexahydropyrrolo[3,4-c]pyrrole moiety, and a fluorophenoxy group

Preparation Methods

The synthesis of 1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenoxy)ethan-1-one involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyridazine ring: This step involves the reaction of appropriate precursors under specific conditions to form the pyridazine ring.

    Construction of the hexahydropyrrolo[3,4-c]pyrrole moiety: This involves cyclization reactions to form the hexahydropyrrolo[3,4-c]pyrrole structure.

    Attachment of the fluorophenoxy group:

Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenoxy)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-fluorophenoxy)ethan-1-one can be compared with similar compounds such as:

These compounds share structural similarities but differ in the substituents attached to the core structure, which can lead to variations in their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-22(2,3)19-8-9-20(25-24-19)26-10-15-12-27(13-16(15)11-26)21(28)14-29-18-6-4-17(23)5-7-18/h4-9,15-16H,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCMFCHNSKNIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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